GNF-5837
GNF-5837
Tropomyosin-related kinases (Trks) are receptor tyrosine kinases activated by peptides, including neurotrophins. They have prominent roles in the development of central and peripheral nervous systems, vascular cell survival, and cancer. Rearrangement of genes for Trks with the transcription factor Tel, producing Tel-Trk fusion proteins, are associated with various types of cancer. GNF-5837 is a potent, bioavailable pan-Trk inhibitor that blocks the proliferation of cells expressing Tel-TrkA, Tel-TrkB, and Tel-TrkC (IC50s = 7, 9, and 11 nM, respectively). It less effectively inhibits c-Kit and PDGFRβ (IC50s = 0.91 and 0.87 µM, respectively), while requiring micromolar concentrations to inhibit an array of other receptor and non-receptor tyrosine kinases. GNF-5837 inhibits the growth of Ba/F3 and rat intestinal epithelial (RIE) cells expressing both TrkA and nerve growth factor (NGF) with IC50 values of 42 and 17 nM, respectively, but does not have anti-proliferative activity of parental cells at concentrations up to 10 µM. GNF-5837 displays good bioavailability in mice and rats when given intravenously but not orally. It induces regression of tumor xenografts derived from RIE cells expressing both TrkA and NGF.
Potent pan-Trk inhibitor
GNF-5837 is a potent, selective, and orally bioavailable pan-TRK inhibitor that inhibited tumor growth in a mouse xenograft model derived from RIE cells expressing both TRKA and NGF. The properties of GNF-5837 make it a good tool for the elucidation of TRK biology in cancer and other nononcology indications.
Potent pan-Trk inhibitor
GNF-5837 is a potent, selective, and orally bioavailable pan-TRK inhibitor that inhibited tumor growth in a mouse xenograft model derived from RIE cells expressing both TRKA and NGF. The properties of GNF-5837 make it a good tool for the elucidation of TRK biology in cancer and other nononcology indications.
Brand Name:
Vulcanchem
CAS No.:
1033769-28-6
VCID:
VC0529131
InChI:
InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12-
SMILES:
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4
Molecular Formula:
C28H21F4N5O2
Molecular Weight:
535.5 g/mol
GNF-5837
CAS No.: 1033769-28-6
Cat. No.: VC0529131
Molecular Formula: C28H21F4N5O2
Molecular Weight: 535.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Tropomyosin-related kinases (Trks) are receptor tyrosine kinases activated by peptides, including neurotrophins. They have prominent roles in the development of central and peripheral nervous systems, vascular cell survival, and cancer. Rearrangement of genes for Trks with the transcription factor Tel, producing Tel-Trk fusion proteins, are associated with various types of cancer. GNF-5837 is a potent, bioavailable pan-Trk inhibitor that blocks the proliferation of cells expressing Tel-TrkA, Tel-TrkB, and Tel-TrkC (IC50s = 7, 9, and 11 nM, respectively). It less effectively inhibits c-Kit and PDGFRβ (IC50s = 0.91 and 0.87 µM, respectively), while requiring micromolar concentrations to inhibit an array of other receptor and non-receptor tyrosine kinases. GNF-5837 inhibits the growth of Ba/F3 and rat intestinal epithelial (RIE) cells expressing both TrkA and nerve growth factor (NGF) with IC50 values of 42 and 17 nM, respectively, but does not have anti-proliferative activity of parental cells at concentrations up to 10 µM. GNF-5837 displays good bioavailability in mice and rats when given intravenously but not orally. It induces regression of tumor xenografts derived from RIE cells expressing both TrkA and NGF. Potent pan-Trk inhibitor GNF-5837 is a potent, selective, and orally bioavailable pan-TRK inhibitor that inhibited tumor growth in a mouse xenograft model derived from RIE cells expressing both TRKA and NGF. The properties of GNF-5837 make it a good tool for the elucidation of TRK biology in cancer and other nononcology indications. |
|---|---|
| CAS No. | 1033769-28-6 |
| Molecular Formula | C28H21F4N5O2 |
| Molecular Weight | 535.5 g/mol |
| IUPAC Name | 1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea |
| Standard InChI | InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)/b21-12- |
| Standard InChI Key | YYDUWLSETXNJJT-MTJSOVHGSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)/C(=C/C5=CC=CN5)/C(=O)N4 |
| SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4 |
| Appearance | Orange to red solid powder |
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